5-chloro-1H-indole-6-carboxylic acid
Overview
Description
5-Chloro-1H-indole-6-carboxylic acid is a chemical compound belonging to the indole family, characterized by its unique structure featuring a chloro group at the 5th position and a carboxylic acid group at the 6th position of the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as starting materials.
Carboxylation: The carboxylic acid group at the 6th position can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction, which involves treating the indole derivative with carbon dioxide under high pressure and temperature in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound involves scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to its corresponding alcohol or amine.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-indole-6-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and chemical processes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 5-chloro-1H-indole-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
5-Bromo-1H-indole-6-carboxylic acid: Similar structure with a bromo group instead of chloro.
6-Methyl-1H-indole-3-carboxylic acid: Different position of the carboxylic acid group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Uniqueness: 5-Chloro-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its chloro group at the 5th position and carboxylic acid group at the 6th position make it distinct from other indole derivatives.
Properties
IUPAC Name |
5-chloro-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUYYBOKMAGJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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